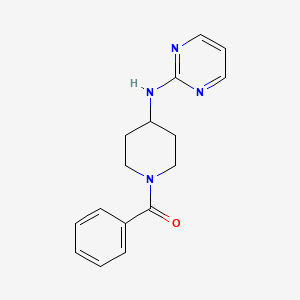
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H26OSi2. It is characterized by its two isopropyl groups and four methyl groups attached to a disiloxane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane in the presence of isopropyl groups. This reaction requires careful control of conditions to avoid the generation of hydrochloric acid, which can be corrosive . Industrial production methods often involve the use of metal hydrides such as lithium aluminum hydride or sodium aluminum hydride to reduce dichlorodisiloxane derivatives .
Análisis De Reacciones Químicas
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the conversion of aldehydes to alcohols and nitriles to amines.
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming silicon-carbon bonds.
Substitution Reactions: It can undergo substitution reactions with halides to form new organosilicon compounds.
Common reagents used in these reactions include catalysts such as platinum or palladium complexes, which facilitate the formation of desired products . Major products formed from these reactions include various organosilicon compounds used in polymer production and other industrial applications .
Aplicaciones Científicas De Investigación
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of silicon-hydrogen bonds, which are relatively weak and can easily release hydride ions under appropriate conditions . The molecular targets and pathways involved in its reactions depend on the specific substrates and catalysts used in the reactions .
Comparación Con Compuestos Similares
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isopropyl groups, making it less sterically hindered and more reactive in certain reactions.
1,3-Divinyltetramethyldisiloxane: This compound contains vinyl groups, which make it more suitable for polymerization reactions.
Hexamethyldisiloxane: This compound has six methyl groups and is often used as a solvent or a reagent in hydrosilylation reactions.
The uniqueness of this compound lies in its combination of isopropyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications .
Propiedades
Fórmula molecular |
C10H26OSi2 |
|---|---|
Peso molecular |
218.48 g/mol |
Nombre IUPAC |
[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3 |
Clave InChI |
DSLOWNUUMZVCAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C)(C)O[Si](C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
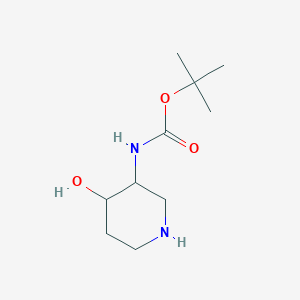
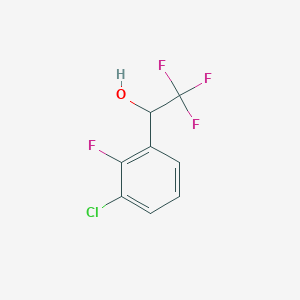
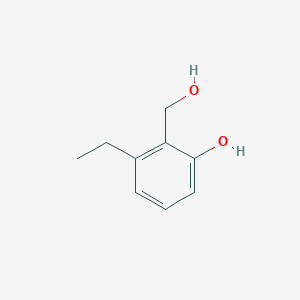
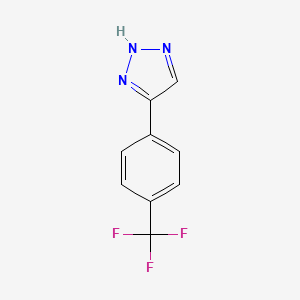
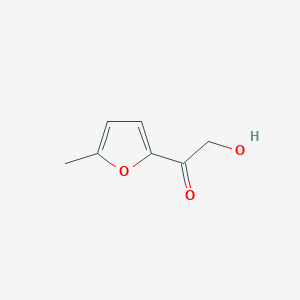
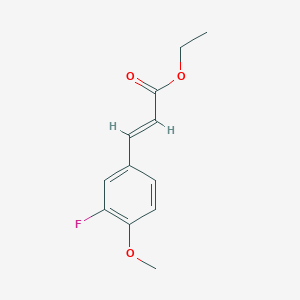
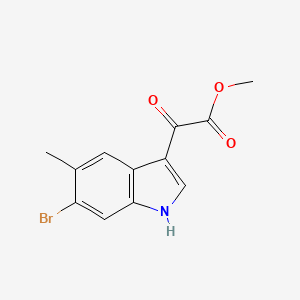

![Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11720093.png)
![2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole](/img/structure/B11720095.png)
